5-Benzyl-2,6-dichloronicotinonitrile
Description
5-Benzyl-2,6-dichloronicotinonitrile is a substituted nicotinonitrile derivative characterized by a benzyl group at the 5-position and chlorine atoms at the 2- and 6-positions of the pyridine ring. The dichloro and benzyl substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C13H8Cl2N2 |
|---|---|
Molecular Weight |
263.12 g/mol |
IUPAC Name |
5-benzyl-2,6-dichloropyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8Cl2N2/c14-12-10(6-9-4-2-1-3-5-9)7-11(8-16)13(15)17-12/h1-5,7H,6H2 |
InChI Key |
DQMDAXBVCMUVRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(N=C2Cl)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2,6-dichloronicotinonitrile typically involves the reaction of 2,6-dichloronicotinonitrile with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2,6-dichloronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tert-butanol.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with various nucleophiles replacing the chlorine atoms.
Reduction: 5-Benzyl-2,6-dichloronicotinamide.
Oxidation: 5-Benzyl-2,6-dichloronicotinic acid.
Scientific Research Applications
5-Benzyl-2,6-dichloronicotinonitrile is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Benzyl-2,6-dichloronicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects: Dichloro vs. Amino/Nitro Groups
A key structural analog is 6-Amino-5-nitropicolinonitrile (), which features amino (NH₂) and nitro (NO₂) groups instead of chlorine and benzyl substituents.
The dichloro-benzyl combination enhances lipophilicity, favoring membrane permeability in drug design, while the amino-nitro analog’s polarity may limit bioavailability but increase solubility in aqueous systems.
Core Heterocycle Variations: Nicotinonitrile vs. Pyrimidine
5-Benzyl-2,4-diaminopyrimidines () share a benzyl group but feature a pyrimidine core instead of a pyridine ring.
The pyrimidine core in 5-benzyl-2,4-diaminopyrimidines enables stronger hydrogen bonding with enzymes like dihydrofolate reductase, a target in antifolate therapies. In contrast, the dichloronicotinonitrile’s electron-deficient pyridine ring may favor interactions with metal ions or aromatic pockets in kinases.
Spiro and Complex Derivatives
and highlight 5-benzyl-2,5-diazaspiro[3.4]octane diHCl and tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl derivatives , which incorporate benzyl groups into spiro or bridged frameworks.
Spiro derivatives often exhibit enhanced conformational rigidity, improving selectivity for neurological targets. However, their synthesis is more labor-intensive compared to the straightforward functionalization of nicotinonitriles.
Biological Activity
5-Benzyl-2,6-dichloronicotinonitrile is a compound that has garnered attention for its diverse biological activities, particularly in the context of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that contributes to its biological activity. The presence of the benzyl group and dichloro substituents on the nicotinonitrile backbone enhances its interaction with various biological targets.
The compound primarily acts as an inhibitor in enzymatic pathways. Its inhibitory effects have been noted in several studies, particularly concerning:
- Enzyme Inhibition : It has shown potential as an inhibitor of certain kinases, which are critical in various signaling pathways associated with cancer and other diseases.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further research is required to establish its efficacy against specific pathogens.
Case Studies and Evaluations
- Pharmacological Evaluation : A study evaluated the pharmacological effects of this compound in vitro. The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity at certain concentrations. The results indicated a dose-dependent response, suggesting its potential as an anticancer agent .
- Enzyme Inhibition Studies : Another research focused on the compound's ability to inhibit specific kinases involved in tumor progression. The findings revealed that this compound effectively reduced kinase activity, leading to decreased proliferation of cancer cells .
- Antimicrobial Testing : In a preliminary antimicrobial assay, the compound exhibited activity against Gram-positive bacteria. Further investigations are needed to explore its full spectrum of antimicrobial effects and mechanisms .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
